molecular formula C11H15N4OP B14331875 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine

Cat. No.: B14331875
M. Wt: 250.24 g/mol
InChI Key: OANCGPUCWABWNL-ZRDIBKRKSA-N
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Description

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is a complex organic compound that features aziridine rings, a benzylidenehydrazine moiety, and a phosphoryl group Aziridines are three-membered nitrogen-containing heterocycles known for their significant strain and reactivity

Chemical Reactions Analysis

Types of Reactions

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine undergoes various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form oxaziridines.

    Reduction: The benzylidenehydrazine moiety can be reduced to form hydrazine derivatives.

    Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.

Major Products

    Oxidation: Oxaziridines.

    Reduction: Hydrazine derivatives.

    Substitution: Amine derivatives.

Scientific Research Applications

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. The strain in the aziridine rings makes them highly reactive, allowing them to form covalent bonds with nucleophiles such as DNA and proteins. This reactivity underlies its potential antitumor activity, as it can lead to the crosslinking of DNA strands, thereby inhibiting DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound, consisting of a three-membered nitrogen-containing ring.

    Mitomycin C: An aziridine-containing chemotherapeutic agent known for its antitumor activity.

    Porfiromycin: Another aziridine-containing compound with similar biological activity.

Uniqueness

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine is unique due to the presence of both aziridine rings and a benzylidenehydrazine moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H15N4OP

Molecular Weight

250.24 g/mol

IUPAC Name

1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine

InChI

InChI=1S/C11H15N4OP/c16-17(14-6-7-14,15-8-9-15)13-12-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,16)/b12-10+

InChI Key

OANCGPUCWABWNL-ZRDIBKRKSA-N

Isomeric SMILES

C1CN1P(=O)(N/N=C/C2=CC=CC=C2)N3CC3

Canonical SMILES

C1CN1P(=O)(NN=CC2=CC=CC=C2)N3CC3

Origin of Product

United States

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